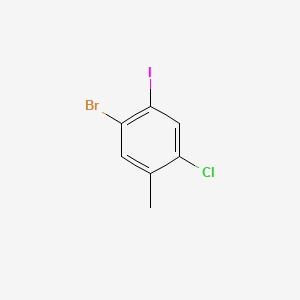

1-Bromo-4-chloro-2-iodo-5-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Bromo-4-chloro-2-iodo-5-methylbenzene” is a chemical compound with the molecular formula C7H5BrClI . It is a derivative of benzene, which is a six-carbon ring with three double bonds .

Synthesis Analysis

The synthesis of “this compound” could involve multiple steps. For instance, a Friedel Crafts acylation could be one of the steps involved . Another source suggests that it could be synthesized from 4-Bromo-3-methylaniline .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with bromine, chlorine, iodine, and a methyl group attached to it .

Chemical Reactions Analysis

The chemical reactions involving “this compound” could be complex and depend on the conditions and reagents used. For instance, it could undergo a nitration reaction, followed by a conversion from the nitro group to an amine, and then a bromination .

Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 331.37 g/mol . It has a complexity of 120 and a covalently-bonded unit count of 1 .

Wissenschaftliche Forschungsanwendungen

Halogenation of Polyalkylbenzenes : A study by Bovonsombat and Mcnelis (1993) discusses the use of halogenation reactions in polyalkylbenzenes, which is relevant for understanding the synthesis of halogenated compounds like 1-Bromo-4-chloro-2-iodo-5-methylbenzene (Bovonsombat & Mcnelis, 1993).

Thermochemistry of Halogen-Substituted Methylbenzenes : Verevkin et al. (2015) studied the vapor pressures, vaporization, fusion, and sublimation enthalpies of bromo- and iodo-substituted methylbenzenes, which can provide insights into the physical properties of this compound (Verevkin et al., 2015).

Halogen Bonding in Halotriaroylbenzenes : Pigge, Vangala, and Swenson (2006) explored halogen bonding in halotriaroylbenzenes, which is relevant for understanding the structural determinants in compounds like this compound (Pigge, Vangala, & Swenson, 2006).

Metabolism of Halogenonitrobenzenes : The metabolism of halogenonitrobenzenes in rabbits was studied by Bray, James, and Thorpe (1958), providing insights into the biological processing of halogenated compounds like this compound (Bray, James, & Thorpe, 1958).

Bromination of Dimethylbenzene : Aitken et al. (2016) explored the bromination of 1,4-dimethoxy-2,3-dimethylbenzene, which is relevant for understanding the synthesis pathways that could potentially apply to this compound (Aitken et al., 2016).

Photoreactions of Halogenobenzenes : Bryce-Smith, Dadson, and Gilbert (1980) investigated the photoreactions of chloro-, bromo-, and iodo-benzenes, which can offer insights into the reactivity of halogenated benzene derivatives like this compound (Bryce-Smith, Dadson, & Gilbert, 1980).

Properties of Halobenzene Cations : Kwon, Kim, and Kim (2002) studied the vibrational spectra of halobenzene cations, which can provide information on the electronic properties of halogenated benzenes like this compound (Kwon, Kim, & Kim, 2002).

Wirkmechanismus

Target of Action

The primary target of 1-Bromo-4-chloro-2-iodo-5-methylbenzene is the benzene ring . The benzene ring is a key structural component of many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

This compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .

This mechanism allows the compound to maintain the aromaticity of the benzene ring, which is crucial for its stability .

Biochemical Pathways

The electrophilic aromatic substitution reaction of this compound affects the biochemical pathways involving benzene derivatives . The compound can bond to a nucleophile to give a substitution or addition product . It can also transfer a proton to a base, giving a double bond product .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of various benzene derivatives, depending on the specific electrophile involved in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other electrophiles can affect the outcome of the electrophilic aromatic substitution reaction . Additionally, the compound is classified as combustible and potentially toxic , which may impact its handling and use in different environments .

Safety and Hazards

Zukünftige Richtungen

The future directions for the study and use of “1-Bromo-4-chloro-2-iodo-5-methylbenzene” could involve further exploration of its synthesis and reactions. For instance, the nitration reaction could be explored further, especially since the end product is meta and a meta directing group must be utilized .

Eigenschaften

IUPAC Name |

1-bromo-4-chloro-2-iodo-5-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJJZCBMGAOLJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682012 |

Source

|

| Record name | 1-Bromo-4-chloro-2-iodo-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-71-0 |

Source

|

| Record name | 1-Bromo-4-chloro-2-iodo-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromobenzo[d]isoxazole](/img/structure/B572541.png)

![N',N'-Diethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B572542.png)

![7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572546.png)

![5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B572547.png)